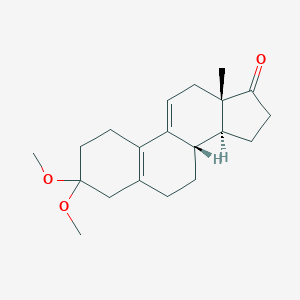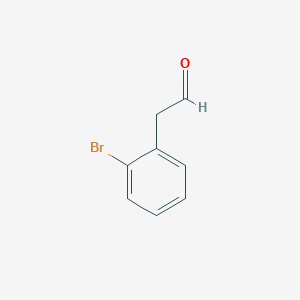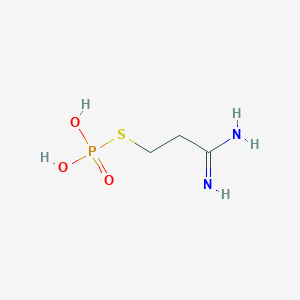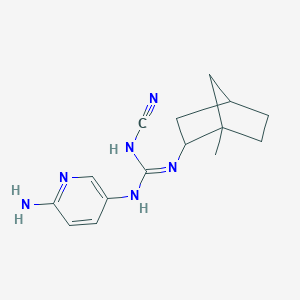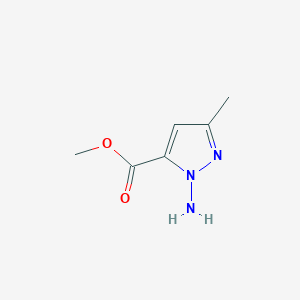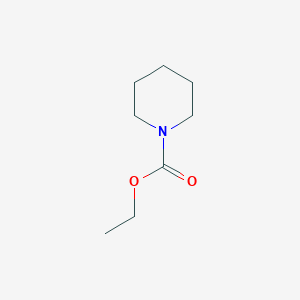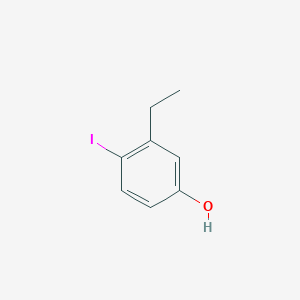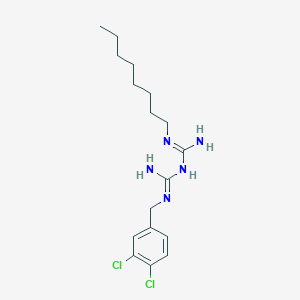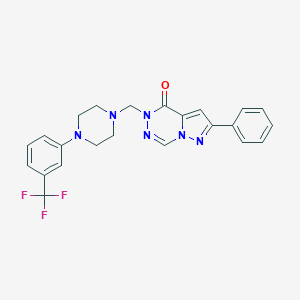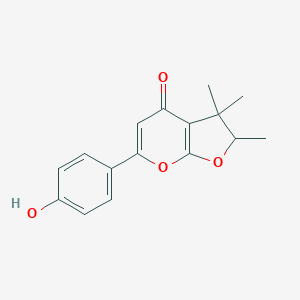
Hyperbrasilone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hyperbrasilone is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the flavonoid family and is found in high concentrations in the leaves and stems of the Brazilian plant, Arrabidaea brasilensis.
Wissenschaftliche Forschungsanwendungen
Antifungal and Monoamine Oxidase Inhibitory Activity
A study conducted by Rocha et al. (1994) identified hyperbrasilone as a gamma-pyrone isolated from Hypericum brasiliense. This compound, along with other xanthones isolated, exhibited antifungal properties against Cladosporium cucumerinum and demonstrated varying degrees of monoamine oxidase A and B inhibition (Rocha et al., 1994).
Herpes Virus Inhibitory Substances
Fritz et al. (2007) investigated Hypericum connatum, which is used in southern Brazil for treating oral lesions related to acute herpetic gingivo-stomatitis. The study revealed the presence of a phloroglucinol derivative, hyperbrasilol B, which showed antiviral activity against herpes simplex viruses (Fritz et al., 2007).
Biological Applications of Hyperbranched Polysiloxane
Bai et al. (2019) discussed the synthesis of a novel fluorescent polymer, hyperbranched polysiloxane (HBPSi-CD), for biological applications. The enhanced fluorescence intensity and quantum yield of HBPSi-CD compared to HBPSi were significant, and it demonstrated high biocompatibility and potential for cell imaging and drug delivery (Bai et al., 2019).
Antibacterial Phloroglucinols
Rocha et al. (1995) isolated a new phloroglucinol, hyperbrasilol A, from Hypericum brasiliense, along with other known phloroglucinols. These compounds exhibited antibacterial properties against Bacillus subtilis (Rocha et al., 1995).
Dielectric and Relaxation Properties in Composites
Yang et al. (2018) explored the use of hyperbranched polyester in enhancing molecular bond strength and improving mechanical behavior in nanofilled polymers. The study focused on the dielectric and polarization relaxation characteristics of these composites, showing significant improvements in various properties (Yang et al., 2018).
Antinociceptive Activity
Bridi et al. (2016) isolated dimeric acylphloroglucinols, including austrobrasilol A and B, from Hypericum austrobrasiliense, demonstrating antinociceptive activity in mice. This suggests potential applications in pain management (Bridi et al., 2016).
Eigenschaften
CAS-Nummer |
158991-19-6 |
|---|---|
Produktname |
Hyperbrasilone |
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
6-(4-hydroxyphenyl)-2,3,3-trimethyl-2H-furo[2,3-b]pyran-4-one |
InChI |
InChI=1S/C16H16O4/c1-9-16(2,3)14-12(18)8-13(20-15(14)19-9)10-4-6-11(17)7-5-10/h4-9,17H,1-3H3 |
InChI-Schlüssel |
ICMYLWYQIYMIFN-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C(O1)OC(=CC2=O)C3=CC=C(C=C3)O)(C)C |
Kanonische SMILES |
CC1C(C2=C(O1)OC(=CC2=O)C3=CC=C(C=C3)O)(C)C |
Synonyme |
Hyperbrasilone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



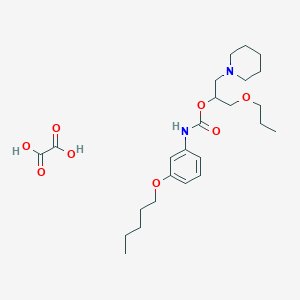
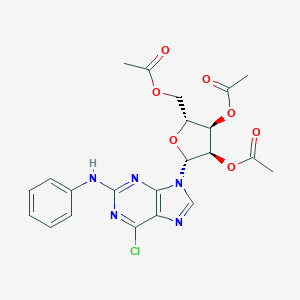
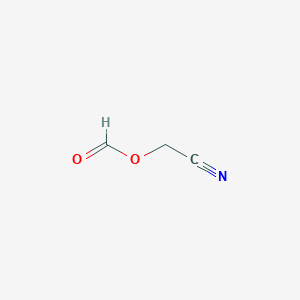
![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)
